![molecular formula C8H19ClN2O3S B13456813 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18N2O3S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its morpholine ring structure, which is substituted with dimethyl groups and a sulfonyl group, making it a versatile molecule for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-ol
- 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethanamine
Uniqueness
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H19ClN2O3S |
|---|---|
Molekulargewicht |
258.77 g/mol |
IUPAC-Name |
2-(2,6-dimethylmorpholin-4-yl)sulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-7-5-10(6-8(2)13-7)14(11,12)4-3-9;/h7-8H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
LNYSMCAPNCJBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


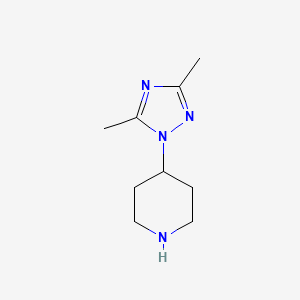
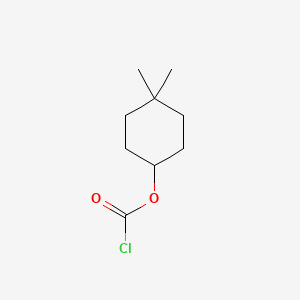
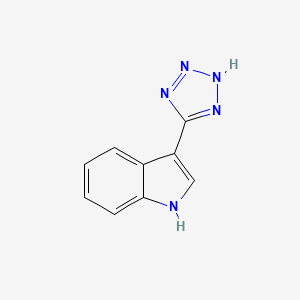
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
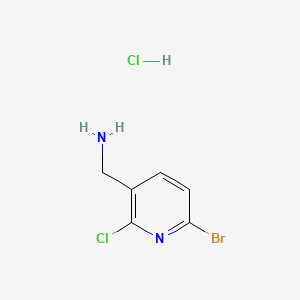
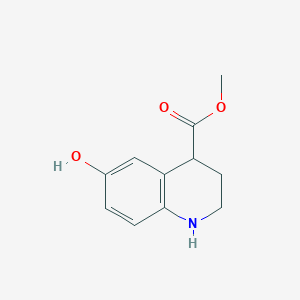
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)


![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
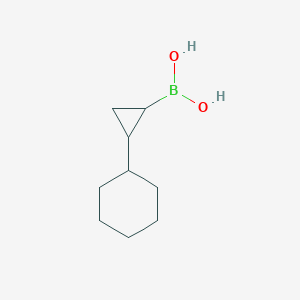

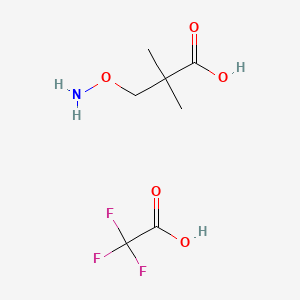
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
